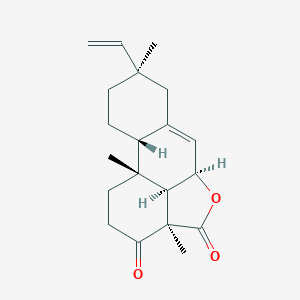
Momilactone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Momilactone A is a pimarane diterpenoid and a diterpene lactone.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
1.1 Allelopathy and Plant Growth Inhibition
Momilactone A exhibits significant allelopathic properties, which allow it to inhibit the growth of competing plant species. Research has demonstrated that this compound effectively suppresses the germination and growth of various weeds, making it a potential natural herbicide. This compound has been shown to inhibit seed germination in Arabidopsis thaliana, with concentrations leading to reduced growth rates and altered protein expression associated with seed development .
1.2 Fungal Pathogen Resistance
This compound plays a crucial role in plant defense mechanisms against fungal pathogens. Studies indicate that its accumulation in rice leaves is significantly higher in resistant cultivars when exposed to pathogens like Magnaporthe oryzae, which causes rice blast disease. The increased levels of this compound correlate with reduced fungal growth, suggesting its potential as a biocontrol agent in sustainable agriculture .
| Pathogen | Effect of this compound |
|---|---|
| Magnaporthe oryzae | Suppresses growth; enhances resistance |
| Rhizoctonia solani | Inhibits growth |
| Fusarium oxysporum | Inhibits growth |
| Botrytis cinerea | Inhibits growth |
Medicinal Applications
2.1 Anti-inflammatory Properties
This compound has demonstrated potent anti-inflammatory effects, particularly in macrophage cells. It inhibits the production of nitric oxide, a key inflammatory mediator, by downregulating inducible nitric oxide synthase expression. The half-maximal inhibitory concentration (IC50) for this compound was found to be 9.6 μM, indicating its potential as a therapeutic agent for inflammatory diseases .
2.2 Anticancer Activity
Research highlights this compound's cytotoxic effects against various cancer cell lines, including leukemia and solid tumors like colon and breast cancers. The compound induces apoptosis in cancer cells while sparing normal cells, making it a promising candidate for cancer therapy .
| Cancer Type | Effect of this compound |
|---|---|
| Leukemia | Induces apoptosis |
| Colon Cancer | Cytotoxic effects observed |
| Breast Cancer | Cytotoxic effects observed |
Environmental Applications
3.1 Phytoremediation Potential
This compound's ability to modulate plant responses to environmental stressors positions it as a candidate for phytoremediation strategies. Its role in enhancing plant resilience against pollutants can be harnessed to improve the detoxification processes in contaminated soils .
Case Studies
4.1 Case Study: Rice Cultivars and Fungal Resistance
In a study examining different rice cultivars' responses to Magnaporthe oryzae, researchers found that cultivars with higher baseline levels of this compound showed significantly lower disease severity compared to those with lower levels. This study underscores the potential for breeding programs to select for higher this compound production as a strategy for enhancing disease resistance in rice crops .
4.2 Case Study: Anticancer Efficacy in Cell Lines
In vitro studies on various human cancer cell lines demonstrated that treatment with this compound resulted in dose-dependent cytotoxicity, particularly noted in leukemia cell lines where IC50 values were significantly lower than those observed for normal cells. This case study illustrates the compound's selective toxicity towards cancer cells, supporting further exploration into its therapeutic applications .
Eigenschaften
CAS-Nummer |
51415-07-7 |
|---|---|
Molekularformel |
C20H26O3 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(1R,2R,5R,9R,12R,16R)-5-ethenyl-1,5,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-ene-11,13-dione |
InChI |
InChI=1S/C20H26O3/c1-5-18(2)8-6-13-12(11-18)10-14-16-19(13,3)9-7-15(21)20(16,4)17(22)23-14/h5,10,13-14,16H,1,6-9,11H2,2-4H3/t13-,14-,16-,18-,19-,20+/m1/s1 |
InChI-Schlüssel |
MPHXYQVSOFGNEN-JGHPTVLTSA-N |
SMILES |
CC1(CCC2C(=CC3C4C2(CCC(=O)C4(C(=O)O3)C)C)C1)C=C |
Isomerische SMILES |
C[C@]1(CC[C@@H]2C(=C[C@@H]3[C@@H]4[C@@]2(CCC(=O)[C@@]4(C(=O)O3)C)C)C1)C=C |
Kanonische SMILES |
CC1(CCC2C(=CC3C4C2(CCC(=O)C4(C(=O)O3)C)C)C1)C=C |
melting_point |
235-236°C |
Physikalische Beschreibung |
Solid |
Synonyme |
momilactone A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















